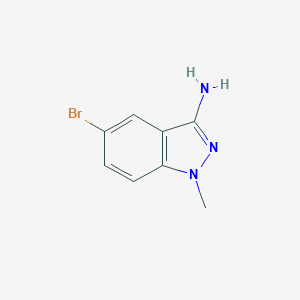

5-Bromo-1-methyl-1H-indazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBSBRJIGMVBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649968 | |

| Record name | 5-Bromo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-06-3 | |

| Record name | 5-Bromo-1-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-Bromo-1-methyl-1H-indazol-3-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, data summaries, and visualizations of relevant biological pathways.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN₃ | |

| Molecular Weight | 226.07 g/mol | |

| CAS Number | 1000018-06-3 | |

| Appearance | Solid | |

| Melting Point | Not available (Analog: 5-bromo-1-methyl-1H-imidazole, 40-44 °C) | |

| Boiling Point | Not available (Analog: 5-Bromo-3-methyl-1H-indole, 325.1±22.0 °C at 760 mmHg) | |

| Solubility | Data not available. Likely soluble in organic solvents like DMSO, DMF, and methanol. | |

| Predicted logP | 2.4 (for 5-Bromo-4-fluoro-1-methyl-1H-indazole) | |

| pKa | Data not available |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from the readily available precursor, 5-bromo-1H-indazol-3-amine. The general workflow involves the synthesis of the parent indazole followed by N-methylation.

Figure 1: General workflow for the synthesis and purification of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine

This procedure is adapted from established methods for the synthesis of similar indazole derivatives.

-

Materials: 5-Bromo-2-fluorobenzonitrile, hydrazine hydrate, ethanol.

-

Procedure:

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 equivalent) in ethanol, add an excess of hydrazine hydrate (approximately 10-50 equivalents).

-

Heat the reaction mixture to reflux for a period of 20 minutes to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess hydrazine.

-

The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol to yield 5-bromo-1H-indazol-3-amine.

-

Step 2: N-Methylation of 5-Bromo-1H-indazol-3-amine

This is a general protocol for the N-alkylation of indazoles and may require optimization for this specific substrate.

-

Materials: 5-Bromo-1H-indazol-3-amine, a suitable base (e.g., sodium hydride), a methylating agent (e.g., methyl iodide), and an anhydrous aprotic solvent (e.g., tetrahydrofuran - THF).

-

Procedure:

-

Dissolve 5-bromo-1H-indazol-3-amine (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add the base (e.g., sodium hydride, 1.1 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for approximately 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the methylating agent (1.1 equivalents) dropwise.

-

Allow the reaction to proceed, monitoring its completion by TLC.

-

Upon completion, the reaction is quenched, and the crude product is extracted.

-

Purification

The crude this compound can be purified using standard laboratory techniques.

-

Column Chromatography: Purification can be performed on a silica gel column using a suitable eluent system, such as a mixture of ethyl acetate and hexanes.

-

Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent system.

Spectroscopic Properties

While a full, experimentally verified dataset is not publicly available, the expected spectroscopic characteristics can be inferred from the analysis of its parent compound and similarly structured molecules. Commercial suppliers list the availability of NMR, HPLC, and LC-MS data for this compound.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indazole ring, a singlet for the N-methyl group, and a signal for the amine protons.

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the bromine substituent and the electronic environment of the heterocyclic ring.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom. A common fragmentation pattern may involve the loss of the methyl group or other small fragments.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited in the current literature. However, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, and numerous derivatives have demonstrated significant biological activities, particularly as kinase inhibitors in oncology.

Kinase Inhibition: The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment, a key interaction for many kinase inhibitors. Structurally related indazole derivatives have shown potent inhibitory activity against a variety of kinases. A positional isomer, 6-Bromo-1-methyl-1H-indazol-4-amine, and its derivatives are being investigated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.

Antiproliferative and Apoptotic Effects: Inhibition of kinases like PLK4 can lead to mitotic errors and induce apoptosis in cancer cells. Furthermore, some indazole derivatives have been shown to affect the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis. It is plausible that this compound may exhibit similar antiproliferative and pro-apoptotic effects in cancer cell lines.

Figure 2: Potential signaling pathways modulated by this compound.

Safety and Handling

The compound is classified with the GHS07 pictogram and the hazard statement H302, indicating it is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on available scientific literature and predictive models. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

The Biological Activity of 3-Aminoindazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-aminoindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively investigated, leading to the discovery of potent agents with applications in oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of 3-aminoindazole derivatives, with a focus on their anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and structure-activity relationships.

Core Biological Activities

3-Aminoindazole derivatives have been primarily explored for their potent inhibitory effects on various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1] The versatility of the 3-aminoindazole core allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.

Anticancer Activity

The predominant therapeutic application of 3-aminoindazole derivatives is in oncology. These compounds have been shown to inhibit a range of kinases implicated in cancer cell proliferation, survival, angiogenesis, and metastasis.[2] Notable targets include Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and Vascular Endothelial Growth Factor Receptors (VEGFR).[3][4] By inhibiting these kinases, 3-aminoindazole derivatives can disrupt key signaling pathways, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.

Other Biological Activities

Beyond their anticancer effects, some 3-aminoindazole derivatives have exhibited other valuable biological properties, including:

-

Anti-inflammatory activity: Certain derivatives have shown potential in modulating inflammatory responses.[5]

-

Antimicrobial activity: Some compounds have demonstrated activity against bacterial and other microbial strains.[6][7]

-

Antiviral activity: The indazole scaffold is a component of the HIV-1 capsid inhibitor Lenacapavir.[8]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected 3-aminoindazole derivatives against various cancer-related targets and cell lines.

Table 1: Kinase Inhibitory Activity of 3-Aminoindazole Derivatives

| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference |

| Entrectinib (127) | ALK | 12 | [3] |

| ROS1 | nanomolar activity | [3] | |

| pan-TRKs | nanomolar activity | [3] | |

| Derivative 101 | FGFR1 | 69.1 ± 19.8 | [3] |

| Derivative 106 | FGFR1 | 2.0 ± 0.4 µM | [3] |

| FGFR2 | 0.8 ± 0.3 µM | [3] | |

| FGFR3 | 4.5 ± 1.6 µM | [3] | |

| Derivative 119 | ERK1 | 20 | [3] |

| ERK2 | 7 | [3] | |

| Derivative 120 | IDO1 | 5.3 µM | [3] |

| Derivatives 121, 122 | IDO1 | 720, 770 | [3] |

| Pazopanib Derivative (134) | VEGFR-2 | 30 | [3] |

| AKE-72 (5) | BCR-ABLWT | < 0.5 | [9] |

| BCR-ABLT315I | 9 | [9] | |

| Compound I | ABLWT | 4.6 | [9] |

| ABLT315I | 227 | [9] | |

| Derivative 14a | FGFR1 | 15 | [4] |

| Derivative 14b | FGFR1 | 13.2 | [4] |

| Derivative 14c | FGFR1 | 9.8 | [4] |

| Derivative 14d | FGFR1 | 5.5 | [4] |

| Derivative 27a | FGFR1 | < 4.1 | [4] |

| FGFR2 | 2.0 | [4] | |

| Compound 7v | FGFR4 | nanomolar activity | [10] |

| FGFR4V550L | nanomolar activity | [10] | |

| FGFR4V550M | nanomolar activity | [10] |

Table 2: Antiproliferative Activity of 3-Aminoindazole Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 / EC50 | Reference |

| Derivative W24 | Various cancer cell lines | sub-micromolar to low micromolar | [2] |

| Derivative 93 | HL60 | 8.3 nM | [3] |

| HCT116 | 1.3 nM | [3] | |

| Derivative 128 | H1975 | 191 nM (EC50) | [3] |

| HCC827 | 22 nM (EC50) | [3] | |

| A431 (wild type) | 3103 nM (EC50) | [3] | |

| Urea derivatives 55a, 55b | SMMC-7721, HCT116, A549, HL60 | 0.0083–1.43 µM | [4] |

| Compound 6o | K562 | 5.15 µM | [11] |

| HEK-293 (normal cell) | 33.2 µM | [11] | |

| Compound 5k | Hep-G2 | 3.32 µM | [11] |

| Compound 36 | HCT116 | 0.4 ± 0.3 µM | |

| Derivative 27a | KG1 | 25.3 nM | [4] |

| SNU16 | 77.4 nM | [4] | |

| Compounds 4, 11 | FLT3, c-Kit, PDGFRα-T674M dependent cells | single-digit nanomolar (EC50) | [12] |

Key Signaling Pathways

The anticancer activity of 3-aminoindazole derivatives is often attributed to their ability to modulate critical signaling pathways that control cell growth, survival, and proliferation.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[13] Several 3-aminoindazole derivatives have been shown to inhibit components of this pathway, leading to the induction of apoptosis and cell cycle arrest.[2]

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 3-aminoindazole derivatives.

p53/MDM2 Pathway

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Its activity is tightly regulated by MDM2, which targets p53 for degradation. Certain 1H-indazole-3-amine derivatives have been shown to affect the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest.[14]

Caption: The p53/MDM2 feedback loop and its modulation by 3-aminoindazole derivatives.

Receptor Tyrosine Kinase (RTK) Pathways

3-Aminoindazole derivatives are potent inhibitors of several RTKs, including FGFR, ALK, and VEGFR. These receptors are key drivers of oncogenesis in various cancers.

Caption: Inhibition of key Receptor Tyrosine Kinase (RTK) pathways by 3-aminoindazole derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 3-aminoindazole derivatives is highly dependent on the nature and position of substituents on the indazole ring and its appended functionalities.

Caption: Structure-activity relationships of 3-aminoindazole derivatives. (Note: Image source in the DOT script is a placeholder and should be replaced with an actual chemical structure image for proper rendering).

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the biological activity of 3-aminoindazole derivatives are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the 3-aminoindazole derivative and a vehicle control (e.g., DMSO). Include wells with media only as a blank. Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in signaling pathways affected by the 3-aminoindazole derivatives.

Protocol:

-

Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound for a specified time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide, PI) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of each cell.

-

Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound, then harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Create a quadrant plot to differentiate between:

-

Q4 (Annexin V- / PI-): Live cells

-

Q3 (Annexin V+ / PI-): Early apoptotic cells

-

Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Q1 (Annexin V- / PI+): Necrotic cells

-

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: A common method involves quantifying the amount of ATP consumed or ADP produced during the kinase-catalyzed phosphorylation of a substrate. Luminescence-based assays are frequently used for their high sensitivity and throughput.

Protocol (Luminescence-based):

-

Compound Preparation: Prepare serial dilutions of the 3-aminoindazole derivative in DMSO.

-

Kinase Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate peptide, and the compound at various concentrations in a kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature for a defined period.

-

Signal Detection: Stop the reaction and add a detection reagent that converts the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

3-Aminoindazole derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to potently and often selectively inhibit key protein kinases involved in cancer progression has driven extensive research and development efforts. This technical guide provides a comprehensive resource for understanding the biological activities of these compounds, offering valuable quantitative data, detailed experimental protocols, and insights into their mechanisms of action through the visualization of key signaling pathways. The information presented herein is intended to support the ongoing research and development of novel 3-aminoindazole-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchhub.com [researchhub.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. researchgate.net [researchgate.net]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

An In-depth Technical Guide on the Core Mechanism of Action of 5-Bromo-1-methyl-1H-indazol-3-amine Derivatives

Introduction

5-Bromo-1-methyl-1H-indazol-3-amine is a pivotal chemical entity within the domain of medicinal chemistry and pharmaceutical research. While not typically an active pharmaceutical ingredient itself, it serves as a crucial structural scaffold and key intermediate in the synthesis of a multitude of bioactive molecules.[1][2] Its significance is particularly pronounced in the development of targeted cancer therapies, where the indazole core acts as a bioisostere for purines, enabling it to effectively interact with the ATP-binding sites of various protein kinases.[1][3] The 1H-indazole-3-amine framework, in particular, has been identified as a highly effective "hinge-binding" fragment, crucial for anchoring drug molecules to the hinge region of kinases, a common mechanism for kinase inhibitors.[3][4] This guide delves into the mechanisms of action of potent therapeutic agents derived from this versatile scaffold.

Core Mechanisms of Action of Indazole Derivatives

The therapeutic effects of compounds synthesized from the this compound scaffold are primarily attributed to two interconnected mechanisms: direct enzyme inhibition (specifically protein kinases) and the subsequent induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells.

Kinase Inhibition

The indazole core is a cornerstone for a significant number of clinically evaluated and marketed kinase inhibitors.[3] These agents function as ATP-competitive inhibitors, binding to the catalytic site of protein kinases and preventing the phosphorylation of their downstream substrates, thereby disrupting signal transduction pathways essential for tumor growth and survival.

Marketed drugs based on the indazole scaffold, such as Pazopanib (a multi-kinase inhibitor), Entrectinib (an ALK inhibitor), and Niraparib (a PARP1/PARP2 inhibitor), underscore the versatility of this chemical motif in targeting different enzyme families.[3] Research has demonstrated that derivatives of 1H-indazol-3-amine can be engineered to potently inhibit a range of oncogenic kinases, including:

-

Bcr-Abl: Derivatives have shown high potency against both wild-type Bcr-Abl and its T315I "gatekeeper" mutant, which confers resistance to many first-generation inhibitors in Chronic Myeloid Leukemia (CML).[5][6]

-

Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazol-3-amine derivatives have been developed as potent FGFR1 inhibitors.[5]

-

Anaplastic Lymphoma Kinase (ALK): The derivative Entrectinib is a powerful ALK inhibitor with an IC₅₀ value of 12 nM.[5]

-

Other Oncogenic Kinases: Screening has revealed significant inhibitory activity against c-Kit, FLT3, VEGFR2, and PDGFRβ, among others.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of 5-Bromo-1-methyl-1H-indazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 5-Bromo-1-methyl-1H-indazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, provides predicted spectroscopic data based on analogous compounds, and outlines detailed experimental protocols for its synthesis and characterization.

Core Molecular Attributes

This compound is a substituted indazole with a molecular formula of C₈H₈BrN₃ and a molecular weight of 226.07 g/mol . The presence of the bromine atom, the methyl group, and the amine group on the indazole scaffold gives rise to its unique chemical and physical properties, making it a valuable intermediate for the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C₈H₈BrN₃ |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 1000018-06-3 |

| Appearance | Expected to be a solid |

| SMILES | CN1N=C(C2=CC(Br)=CC=C12)N |

| InChI Key | BKBSBRJIGMVBFM-UHFFFAOYSA-N |

Spectroscopic and Crystallographic Data

Due to the limited availability of public experimental data for this compound, the following sections provide predicted data based on the analysis of structurally similar compounds.

Predicted ¹H and ¹³C NMR Data

The predicted Nuclear Magnetic Resonance (NMR) data provides insights into the electronic environment of the protons and carbons within the molecule.

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | d | 1H | H-4 |

| ~ 7.4 - 7.5 | dd | 1H | H-6 |

| ~ 7.2 - 7.3 | d | 1H | H-7 |

| ~ 5.5 - 5.7 | s (br) | 2H | -NH₂ |

| ~ 3.8 - 3.9 | s | 3H | -CH₃ |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 152 | C-3 |

| ~ 140 - 142 | C-7a |

| ~ 128 - 130 | C-5 |

| ~ 125 - 127 | C-4 |

| ~ 120 - 122 | C-6 |

| ~ 112 - 114 | C-3a |

| ~ 110 - 112 | C-7 |

| ~ 35 - 37 | -CH₃ |

Predicted FT-IR Data

The Fourier-Transform Infrared (FT-IR) spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3050 - 3000 | Weak | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| 1640 - 1620 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretch |

| 1300 - 1200 | Medium | C-N stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

| 700 - 600 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 225/227 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 210/212 | Medium | [M - CH₃]⁺ |

| 199/201 | Medium | [M - CN]⁺ |

| 146 | Medium | [M - Br]⁺ |

| 118 | High | [M - Br - HCN]⁺ |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis is a two-step process starting from 5-bromo-2-fluorobenzonitrile.

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine [1][2]

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 5-bromo-1H-indazol-3-amine.

Step 2: N-Methylation to this compound

-

Suspend 5-bromo-1H-indazol-3-amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

X-ray Crystallography

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water).

Figure 2: Experimental workflow for X-ray crystallography.

-

Crystal Growth: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., hot ethanol) to prepare a saturated solution. Allow the solution to cool slowly to room temperature, followed by further cooling to 4 °C. Alternatively, allow the solvent to evaporate slowly at room temperature over several days.

-

Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: Process the collected data using appropriate software. Solve the crystal structure by direct methods and refine by full-matrix least-squares on F².

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at 100 MHz. Use a proton-decoupled pulse sequence.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range of m/z 50-500.

Logical Relationships in Structural Elucidation

The structural characterization of this compound relies on the synergistic interpretation of data from multiple analytical techniques.

Figure 3: Interplay of analytical techniques for structural elucidation.

This guide provides a foundational understanding of the structural characteristics of this compound. The provided protocols and predicted data serve as a valuable resource for researchers working with this compound and its derivatives. Further experimental validation is encouraged to confirm the predicted spectroscopic data.

References

An In-depth Technical Guide to the Core Physicochemical Properties of 5-Bromo-1-methyl-1H-indazol-3-amine: Solubility and Stability

Disclaimer: Publicly available, specific experimental data on the solubility and stability of 5-Bromo-1-methyl-1H-indazol-3-amine is limited. This guide provides a comprehensive framework based on established principles and methodologies for characterizing similar small molecules. The quantitative data presented herein is illustrative and intended for exemplary purposes to guide researchers.

This technical guide offers a detailed examination of the critical physicochemical properties of this compound, with a primary focus on its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is fundamental to advancing a compound from discovery to clinical application. This document outlines standard experimental protocols, presents illustrative data, and discusses the potential biological context of this 3-aminoindazole derivative.

Core Physicochemical Properties

This compound is a heterocyclic amine with a molecular formula of C₈H₈BrN₃ and a molecular weight of 226.07 g/mol .[1] Its structure, featuring an indazole core, suggests potential for various intermolecular interactions that influence its solubility and stability. An understanding of these properties is crucial as they impact bioavailability, formulation, and shelf-life.

Aqueous and Solvent Solubility

Solubility is a key determinant of a drug candidate's behavior in both in vitro assays and in vivo systems. Poor solubility can hinder absorption and lead to unreliable data in biological screens. Both kinetic and thermodynamic solubility are important assessments in drug discovery.[2][3]

Illustrative Solubility Data

The following tables present hypothetical solubility data for this compound to serve as a guide for expected values and data presentation.

Table 1: Illustrative Kinetic Solubility

| Assay Condition | Solvent | Solubility (µM) | Method |

| pH 7.4 | Phosphate-Buffered Saline (PBS) | 45 | Nephelometry |

| pH 5.0 | Acetate Buffer | 150 | Nephelometry |

| - | FaSSIF* | 60 | UV Spectroscopy |

| - | FeSSIF** | 75 | UV Spectroscopy |

Fasted State Simulated Intestinal Fluid Fed State Simulated Intestinal Fluid

Table 2: Illustrative Thermodynamic Solubility

| Assay Condition | Solvent | Solubility (µg/mL) | Method |

| 25°C, 24h | pH 7.4 PBS | 12.5 | HPLC-UV |

| 25°C, 24h | pH 1.2 HCl | 85.2 | HPLC-UV |

| 25°C, 24h | Water | 15.0 | HPLC-UV |

| 25°C, 24h | Ethanol | >2000 | HPLC-UV |

Experimental Protocols for Solubility Determination

Kinetic solubility is assessed to understand a compound's behavior upon rapid dissolution from a concentrated stock solution (typically DMSO) into an aqueous medium. It is a high-throughput method often used in early discovery.[3][4]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Dispense 5 µL of the DMSO stock solution into the first well of a 96-well microtiter plate.

-

Buffer Addition: Add 245 µL of the desired aqueous buffer (e.g., PBS pH 7.4) to the well to achieve the initial test concentration and mix thoroughly.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours to allow for precipitation.[4]

-

Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[4]

Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is considered the "true solubility."[5][6]

Protocol:

-

Compound Dispensing: Accurately weigh approximately 1 mg of solid this compound into a glass vial.[5]

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., pH 7.4 PBS) to the vial.[5]

-

Equilibration: Seal the vials and place them in a shaker or thermomixer at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.[5]

-

Separation: After incubation, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV, against a standard curve.[6]

Chemical Stability

Assessing the chemical stability of a compound is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure its quality, safety, and efficacy over time.[7][8] Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10]

Illustrative Stability Data (Forced Degradation)

The following table shows potential outcomes from a forced degradation study on this compound.

Table 3: Illustrative Forced Degradation Study Results

| Stress Condition | Time | % Degradation | Major Degradation Products |

| 0.1 M HCl (aq) | 24 h | 8.5 | 1 |

| 0.1 M NaOH (aq) | 24 h | 2.1 | 0 |

| 5% H₂O₂ (aq) | 24 h | 12.3 | 2 |

| Thermal (80°C, solid) | 72 h | < 1.0 | 0 |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 4.7 | 1 |

Experimental Protocol for Forced Degradation

Protocol:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the compound solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Treat the compound solution with 0.1 M NaOH and incubate at 60°C.[9]

-

Oxidation: Treat the compound solution with 5% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal: Expose the solid compound to dry heat (e.g., 80°C).[9]

-

Photolytic: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 2, 8, 24, 72 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from any degradation products.

-

Quantification: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Biological Context: Potential Signaling Pathway

While specific signaling pathways involving this compound are not defined in the literature, the 3-aminoindazole scaffold is a well-known "hinge-binding" fragment in many kinase inhibitors.[11] Compounds with this core often target the ATP-binding site of protein kinases, playing a role in cancer and inflammatory diseases.[12][13] For instance, Entrectinib, a potent inhibitor of ALK, ROS1, and TRK kinases, features a 3-aminoindazole core.[14]

The diagram below illustrates a hypothetical signaling pathway where a 3-aminoindazole derivative, such as the title compound, could act as an inhibitor of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which is often dysregulated in cancer.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. ICH Official web site : ICH [ich.org]

- 8. Ich guideline for stability testing | PPTX [slideshare.net]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 5-Bromo-1-methyl-1H-indazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-methyl-1H-indazol-3-amine is a synthetic heterocyclic compound recognized as a key intermediate in the development of therapeutic agents, particularly in oncology and neurology.[1] While direct therapeutic targets of this specific molecule are not extensively documented in publicly available literature, its structural motif, the 1H-indazole-3-amine core, is a well-established pharmacophore known to interact with several key biological targets. This guide synthesizes information from related indazole derivatives to propose potential therapeutic targets for this compound and outlines a comprehensive research framework for their identification and validation. The focus is on protein kinases and apoptosis-regulating pathways, which are recurrent themes in the bioactivity of analogous compounds.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system is a prominent feature in numerous clinically approved and investigational drugs. Its unique chemical properties allow it to act as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects.[2] Notably, the 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding" fragment, particularly for protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2] Furthermore, substituted indazoles have been shown to modulate pathways involved in programmed cell death (apoptosis), such as the p53/MDM2 axis.[2]

Given that this compound serves as a building block for targeted cancer therapies, it is plausible that its own biological activity, or that of its downstream products, is directed towards enzymes involved in tumor progression.[1] This document will explore these potential avenues for therapeutic intervention.

Putative Therapeutic Target Classes

Based on the known bioactivities of structurally related indazole-3-amine derivatives, the following target classes are proposed for this compound.

Protein Kinases

The ATP-binding site of protein kinases is a common target for small molecule inhibitors. The 1H-indazole-3-amine core can mimic the purine structure of ATP, enabling it to bind to the hinge region of the kinase domain.

Potential Kinase Targets:

-

Tyrosine Kinases: Many indazole derivatives are potent tyrosine kinase inhibitors. Examples include inhibitors of VEGFR, PDGFR, and Src family kinases, which are crucial for tumor angiogenesis and metastasis.

-

Serine/Threonine Kinases: Kinases such as those in the MAPK and PI3K/Akt pathways are also potential targets, given their central role in cell proliferation and survival.

Apoptosis and Cell Cycle Regulators

Modulation of apoptosis is a key strategy in cancer therapy. Indazole derivatives have been shown to induce apoptosis in cancer cells.

Potential Targets in Apoptotic Pathways:

-

Bcl-2 Family Proteins: These proteins are central regulators of the intrinsic apoptotic pathway. Indazole-based compounds may act as BH3 mimetics to inhibit anti-apoptotic Bcl-2 proteins.

-

p53/MDM2 Pathway: The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Some indazole derivatives have been found to interfere with the p53-MDM2 interaction, leading to p53 activation.[2]

Proposed Research Workflow for Target Identification and Validation

The following diagram outlines a systematic approach to identify and validate the therapeutic targets of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide outlines for key experiments.

In Vitro Anti-Proliferative Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate, HepG2 hepatoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (Example: VEGFR-2)

This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an ELISA-based method with a phospho-specific antibody.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Western Blot for Apoptosis and Cell Cycle Markers

This technique is used to detect changes in the expression levels of proteins involved in specific cellular pathways.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, MDM2, cleaved caspase-3, and loading controls like β-actin or GAPDH).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for an indazole-3-amine derivative targeting a receptor tyrosine kinase (RTK) and the p53/MDM2 pathway, leading to apoptosis.

Quantitative Data Summary

As of the date of this publication, there is no publicly available quantitative data (e.g., IC50, Ki) specifically for the biological activity of this compound against defined therapeutic targets. The table below is a template that can be used to summarize such data once it becomes available through the experimental workflows outlined above.

| Target | Assay Type | IC50 / Ki (µM) | Cell Line(s) | Reference |

| e.g., VEGFR-2 | Kinase Assay | Data not available | N/A | Internal Data |

| e.g., A549 | MTT Assay | Data not available | A549 | Internal Data |

| e.g., K562 | MTT Assay | Data not available | K562 | Internal Data |

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. While direct evidence of its therapeutic targets is currently lacking, the well-documented activities of the broader indazole-3-amine class strongly suggest that protein kinases and apoptosis regulators are high-priority candidates for investigation. The experimental framework provided in this guide offers a clear path forward for elucidating the mechanism of action of this compound and unlocking its full therapeutic potential. Future research should focus on a systematic screening against a panel of kinases and an in-depth evaluation of its effects on key cancer-related signaling pathways. The synthesis of a focused library of derivatives based on the this compound scaffold could also lead to the discovery of compounds with enhanced potency and selectivity.

References

The Chemical Reactivity of the 3-Aminoindazole Core: An In-depth Technical Guide

The 3-aminoindazole scaffold is a privileged heterocyclic motif of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its unique structural and electronic properties impart a versatile reactivity, allowing for the synthesis of a diverse array of functionalized molecules with a wide range of biological activities. This guide provides a comprehensive overview of the key chemical transformations of the 3-aminoindazole core, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Condensation and Annulation Reactions: Synthesis of Fused Heterocycles

A prominent reaction of 3-aminoindazoles is their condensation with carbonyl-containing compounds to construct fused polycyclic systems. The most notable examples involve the formation of pyrimido[1,2-b]indazoles, which are known to possess a range of biological activities including anticancer and antibacterial properties.[1]

Synthesis of Pyrimido[1,2-b]indazoles

The reaction of 3-aminoindazoles with β-ketoesters or 1,3-dicarbonyl compounds provides a direct route to the pyrimido[1,2-b]indazole core.

Table 1: Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazol-4(1H)-one Derivatives [2]

| 3-Aminoindazole Derivative | Reagent | Solvent | Conditions | Yield (%) |

| 3-Aminoindazole | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Acetic Acid | Reflux, 5h | 92 |

| 5-Bromo-3-aminoindazole | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Acetic Acid | Reflux, 5h | 95 |

| 5-Chloro-3-aminoindazole | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Acetic Acid | Reflux, 5h | 93 |

| 5-Methyl-3-aminoindazole | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Acetic Acid | Reflux, 5h | 88 |

Experimental Protocol: General Procedure for the Synthesis of 2-Trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-ones [2]

A mixture of the respective 3-aminoindazole (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 eq) in glacial acetic acid (5 mL) is heated at reflux for 5 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product.

Experimental Workflow for Pyrimido[1,2-b]indazole Synthesis

Caption: Workflow for pyrimido[1,2-b]indazole synthesis.

N-Functionalization Reactions

The 3-aminoindazole core possesses two primary sites for N-functionalization: the exocyclic 3-amino group and the endocyclic N1 and N2 atoms of the indazole ring. Regioselectivity can often be controlled by the choice of reagents and reaction conditions.

N-Alkylation

Alkylation of 3-aminoindazoles can lead to a mixture of N1- and N2-alkylated products, as well as substitution on the 3-amino group. The use of a strong base like sodium hydride in an aprotic solvent such as THF tends to favor N1-alkylation.[3]

Table 2: N-Alkylation of 3-Aminoindazoles [4]

| 3-Aminoindazole | Alkylating Agent | Base | Solvent | Product(s) | Yield (%) |

| 3-Aminoindazole | 2-Dimethylaminoethyl chloride | NaH | DMF | 1-(2-Dimethylaminoethyl)-3-aminoindazole & 2-(2-Dimethylaminoethyl)-3-aminoindazole | 3:1 ratio |

| 3-Aminoindazole | 3-Chloropropyldimethylamine | NaH | DMF | 1-(3-Dimethylaminopropyl)-3-aminoindazole & 2-(3-Dimethylaminopropyl)-3-aminoindazole | 3:1 ratio |

Experimental Protocol: General Procedure for N-Alkylation of 3-Aminoindazole [4]

To a solution of 3-aminoindazole (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which the aminoalkyl halide hydrochloride (1.2 eq) is added. The reaction is then stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the N-alkylated products.

Oxidative Rearrangement and Ring-Opening Reactions

Under specific oxidative conditions, the 3-aminoindazole scaffold can undergo fascinating rearrangement and ring-opening reactions, providing access to alternative heterocyclic systems.

Oxidative Rearrangement to 1,2,3-Benzotriazin-4(3H)-ones

A novel oxidative rearrangement of 3-aminoindazoles using a bromine source and an oxidant in a suitable solvent system can lead to the formation of 1,2,3-benzotriazine-4(3H)-ones.[5][6]

Table 3: Oxidative Rearrangement of 3-Aminoindazoles [6]

| 3-Aminoindazole Derivative | Bromine Source | Oxidant | Solvent | Time (h) | Yield (%) |

| 3-Aminoindazole | N-Bromosuccinimide | Potassium persulfate | CH3CN/H2O | 16 | 85 |

| 5-Methyl-3-aminoindazole | N-Bromosuccinimide | Potassium persulfate | CH3CN/H2O | 16 | 82 |

| 5-Chloro-3-aminoindazole | N-Bromosuccinimide | Potassium persulfate | CH3CN/H2O | 16 | 78 |

| 6-Fluoro-3-aminoindazole | N-Bromosuccinimide | Potassium persulfate | CH3CN/H2O | 16 | 80 |

Experimental Protocol: Synthesis of 3-Phenyl-1,2,3-benzotriazin-4(3H)-one [6]

To a solution of 3-amino-1-phenyl-1H-indazole (0.3 mmol) in a mixture of acetonitrile (1 mL) and water (0.2 mL) is added N-bromosuccinimide (0.3 mmol) and potassium persulfate (0.45 mmol). The reaction mixture is stirred at room temperature for 16 hours. After completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired 1,2,3-benzotriazin-4(3H)-one.

Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the indazole core can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of aryl or heteroaryl substituents at specific positions of the indazole ring, which is a crucial strategy in the synthesis of kinase inhibitors.

Suzuki-Miyaura Coupling of Halo-Substituted 3-Aminoindazoles

Halogenated 3-aminoindazoles are versatile substrates for Suzuki-Miyaura coupling, enabling the formation of C-C bonds.

Table 4: Suzuki-Miyaura Coupling of 6-Bromo-3-(cyclopropanecarboxamido)-1H-indazole [7]

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| (3-(Ethoxycarbonyl)phenyl)boronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 100 | 80 |

| (4-Fluorophenyl)boronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 100 | 75 |

| (Thiophen-2-yl)boronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 100 | 68 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7]

A mixture of the 6-bromo-3-(cyclopropanecarboxamido)-1H-indazole (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and sodium carbonate (2.0 eq) in a mixture of dioxane and water (4:1) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C overnight. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the coupled product.

The 3-Aminoindazole Core in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibition

The 3-aminoindazole moiety is a well-established "hinge-binding" fragment in the design of protein kinase inhibitors.[8] The amino group at the 3-position and the adjacent N2 atom of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases. This has led to the development of numerous potent and selective kinase inhibitors for the treatment of cancer and other diseases.

Inhibition of Anaplastic Lymphoma Kinase (ALK)

Derivatives of 3-aminoindazole, such as Entrectinib, have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain types of non-small cell lung cancer.[9][10][11] ALK activation leads to the stimulation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which promote cell proliferation and survival.[12][13]

ALK Signaling Pathway

Caption: ALK signaling pathway and its inhibition.

Inhibition of FLT3 and PDGFRα

The 3-aminoindazole scaffold has also been utilized to develop inhibitors of other important receptor tyrosine kinases such as FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor alpha (PDGFRα).[7][14] Mutations and overexpression of these kinases are associated with various cancers, including acute myeloid leukemia.[15] Inhibition of these kinases blocks downstream signaling cascades, including the STAT5, PI3K/AKT, and MAPK pathways.

FLT3/PDGFRα Signaling Pathway

Caption: FLT3/PDGFRα signaling and its inhibition.

References

- 1. One-Pot Synthesis of 2,3-Disubstituted Pyrimido[1,2-b]indazole Skeletons from 3-Aminoindazole and Two Distinct Amino Acids. | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3 H)-ones at Ambient Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Emerging Therapeutic Landscape of ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-1-methyl-1H-indazol-3-amine

Introduction

5-Bromo-1-methyl-1H-indazol-3-amine is a pivotal heterocyclic building block in the synthesis of various pharmacologically active molecules. Its indazole core is a privileged structure in medicinal chemistry, frequently appearing in developed kinase inhibitors.[1][2] The strategic placement of a bromine atom at the 5-position allows for diverse functionalization through cross-coupling reactions, while the amino group at the 3-position serves as a key interaction point with the hinge region of many kinases.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of potent kinase inhibitors, targeting pathways crucial in oncology, such as the PI3K/AKT/mTOR and Polo-like kinase 4 (PLK4) signaling cascades.

Key Applications

The primary application of this compound is in the development of targeted therapeutics. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents to modulate potency and selectivity. This versatility makes it an ideal scaffold for inhibitors of several kinase families.

-

PI3K Inhibitors: The phosphatidylinositol-3-kinase (PI3K) pathway is frequently dysregulated in cancer, promoting cell growth and survival.[3] The indazole scaffold can be elaborated to target the ATP-binding site of PI3K isoforms.

-

PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[4] Indazole-based compounds have shown high potency against PLK4.[4][5]

Plausible Synthesis of this compound

A common route to 3-aminoindazoles involves the cyclization of a 2-halobenzonitrile with hydrazine.[1][6] Subsequent N-methylation provides the desired scaffold.

Caption: Plausible synthetic route to the title compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine

This protocol is adapted from the synthesis of similar 3-aminoindazoles.[1][6]

Materials:

-

5-Bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).

-

Heat the reaction mixture to reflux for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The resulting solid can be purified by recrystallization from ethanol to yield 5-Bromo-1H-indazol-3-amine.

Protocol 2: Synthesis of this compound

Materials:

-

5-Bromo-1H-indazol-3-amine

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 5-Bromo-1H-indazol-3-amine (1.0 eq) in DMF.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add methyl iodide (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

This protocol describes a general procedure for coupling the indazole core with an arylboronic acid or ester.[1]

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Materials:

-

This compound

-

Arylboronic acid or ester (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

-

Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Biological Activity

The following tables summarize representative data for indazole-based kinase inhibitors, compiled to illustrate structure-activity relationship (SAR) trends.

Table 1: Inhibitory Activity of Synthesized Analogs against PLK4

| Compound ID | R Group (at 5-position) | PLK4 IC₅₀ (nM)[4] | Antiproliferative IC₅₀ (µM, MCF-7)[4] |

| LEAD-01 | Phenyl | 74 | >10 |

| C05 | 3-((4-Ethylpiperazin-1-yl)methyl)phenyl | < 0.1 | 0.979 |

| A01 | Pyridin-3-yl | 55 | 5.2 |

| A03 | 4-Fluorophenyl | 28 | 2.5 |

Data is representative and compiled for comparative purposes based on trends observed in indazole-based kinase inhibitor research.[2][4]

Table 2: Inhibitory Activity of Synthesized Analogs against PI3K Isoforms

| Compound ID | R Group (at 5-position) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |

| PI3K-01 | 4-Morpholinophenyl | 5 | 27 | 7 | 14 |

| PI3K-02 | 4-(Trifluoromethyl)phenyl | 12 | 85 | 21 | 33 |

| GSK2636771 | (Reference Compound) | >1000 | 4.3 | >1000 | >1000 |

Data is representative and based on known PI3K inhibitors to illustrate potential activity profiles.[7]

Signaling Pathway Context

The synthesized inhibitors are designed to modulate key signaling pathways implicated in cancer cell proliferation and survival.

PI3K/AKT/mTOR Signaling Pathway

GSK2636771 is a selective inhibitor of the PI3Kβ isoform.[3][8] In tumors with loss of the tumor suppressor PTEN, cancer cells become highly dependent on PI3Kβ signaling for survival.[3][8] Inhibition of PI3Kβ blocks the phosphorylation of AKT, leading to downstream inhibition of mTOR and ultimately resulting in decreased cell growth and apoptosis.[3][9][10]

Caption: The PI3K/AKT/mTOR pathway and the action of inhibitors.

PLK4 Signaling in Centriole Duplication

PLK4 is the master regulator of centriole duplication. Its overexpression can lead to centrosome amplification, a hallmark of many cancers, resulting in genomic instability. Inhibiting PLK4 prevents autophosphorylation and subsequent centriole assembly, leading to cell cycle arrest and apoptosis in cancer cells.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-1-methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, making it a cornerstone in medicinal chemistry and drug discovery.[1] Specifically, derivatives of 1H-indazol-3-amine have emerged as critical components in the development of targeted therapeutics, particularly in oncology. The functionalization of the indazole core, especially at the C5 position, allows for the modulation of pharmacological properties and the exploration of new chemical space.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-1-methyl-1H-indazol-3-amine with various arylboronic acids. The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds, enabling the synthesis of a diverse library of 5-aryl-1-methyl-1H-indazol-3-amine derivatives.[2] These products are valuable intermediates for the synthesis of kinase inhibitors and other potential therapeutic agents.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 5-aryl-1-methyl-1H-indazol-3-amine.

Caption: General Suzuki-Miyaura Coupling Reaction Scheme.

Data Presentation: Expected Yields

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The yields are based on reported data for structurally similar substrates and provide a reasonable expectation for the described protocols.[3][4][5]

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2-4 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2-4 | 80-90 |

| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2-4 | 70-80 |

| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2-4 | 65-75 |

| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2-4 | 70-80 |

| 6 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 | 65-75 |

| 7 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 | 60-70 |

Experimental Protocols

Two detailed protocols are provided below. Protocol A is a conventional heating method adapted from a highly analogous reaction.[1] Protocol B describes a microwave-assisted method, which can significantly reduce reaction times.[5]

Protocol A: Conventional Heating

This protocol is adapted from the successful Suzuki coupling of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester.[1]

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)

-

Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle or oil bath

Procedure:

-

To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq.).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Under the inert atmosphere, add anhydrous 1,2-dimethoxyethane (DME) via syringe.

-

Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-